molecular formula C13H16N2O B2640494 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile CAS No. 46745-39-5

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile

Cat. No.: B2640494
CAS No.: 46745-39-5
M. Wt: 216.284
InChI Key: CDIZHIFLNQNLOO-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile is an organic compound with the molecular formula C13H16N2O It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzonitrile is replaced by the 2-(pyrrolidin-1-yl)ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or the pyrrolidine ring are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its structural features. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the ethoxy group.

    4-(2-(Morpholine-1-yl)ethoxy)benzonitrile: Contains a morpholine ring instead of a pyrrolidine ring.

    4-(2-(Piperidine-1-yl)ethoxy)benzonitrile: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness: 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile is unique due to the presence of both the pyrrolidine ring and the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIZHIFLNQNLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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